
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position and a chlorine atom at the 4th position of the phenyl ring, attached to a pyrazole ring with a carboxylic acid functional group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate forms the pyrazole ring.
Bromination: The bromine atom is introduced at the 4th position of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions.
Chlorination: The chlorine atom is introduced at the 4th position of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group is introduced at the 3rd position of the pyrazole ring through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Thionyl Chloride or Phosphorus Pentachloride: Used for chlorination reactions.
Carbon Dioxide: Used for carboxylation reactions under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
4-bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A similar compound with a methyl group instead of a carboxylic acid group.
4-bromophenylacetic acid: A compound with a bromine atom on the phenyl ring and a carboxylic acid group.
Uniqueness
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of bromine, chlorine, and carboxylic acid groups makes it a versatile compound for various research applications.
特性
分子式 |
C10H6BrClN2O2 |
|---|---|
分子量 |
301.52 g/mol |
IUPAC名 |
4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrClN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) |
InChIキー |
NZFODZRBHAUWRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


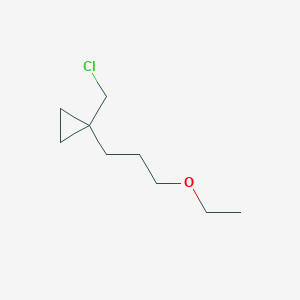
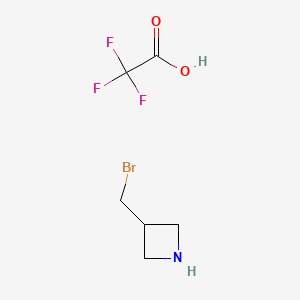
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
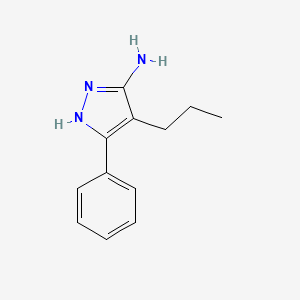
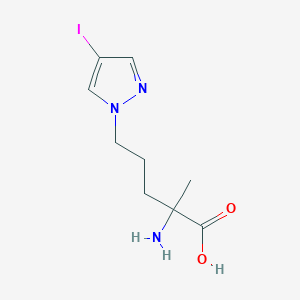
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
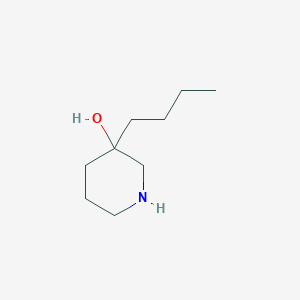
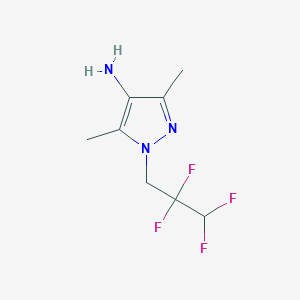
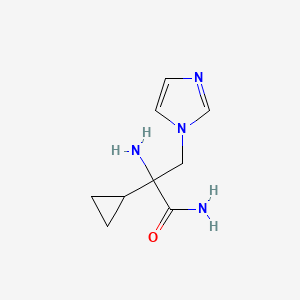



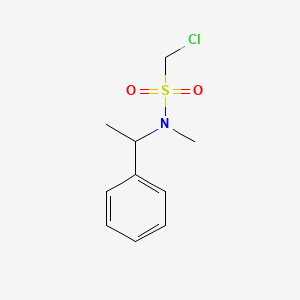
![2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine](/img/structure/B13639530.png)
